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Compound of Interest

Compound Name: ABX196

Cat. No.: B10822185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ABX196 in

combination with nivolumab for the treatment of advanced hepatocellular carcinoma (HCC)

against other approved second-line therapies. The information is intended to support research,

scientific evaluation, and drug development efforts in the field of oncology.

Overview of ABX196
ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] Its

mechanism of action involves the potent stimulation of this specialized subset of T

lymphocytes, leading to the secretion of a large volume of cytokines that can activate a broad

anti-tumor immune response.[1][2][3] Preclinical studies in mouse models of HCC have

demonstrated that ABX196, both as a monotherapy and in combination with an immune

checkpoint inhibitor, can significantly reduce tumor growth and increase survival.[2]

Clinical Trial Results for ABX196 in Combination
with Nivolumab
A Phase 1/2 clinical trial (NCT03899254) evaluated the safety and preliminary efficacy of

ABX196 in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC

who had been previously treated with systemic therapy.
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Efficacy and Safety Data
The dose-escalation phase of the study included 10 heavily pre-treated patients. The

combination of ABX196 and nivolumab was found to be well-tolerated with no dose-limiting

toxicities or treatment-related serious adverse events reported.

Efficacy Endpoint Result

Clinical Benefit Rate 50%

Objective Response Rate (ORR) 10% (1 partial response)

Stable Disease (SD) 40% (4 patients)

Median Progression-Free Survival (PFS) - All

Patients
113.5 days

Median Progression-Free Survival (PFS) -

Patients with Clinical Benefit
276 days

Comparison with Alternative Second-Line Therapies
for HCC
The following tables summarize the clinical trial data for other approved second-line treatments

for advanced HCC, providing a comparative landscape for evaluating the potential of ABX196.
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VEGFR2 Antagonist
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Immune Checkpoint Inhibitors
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Experimental Protocols
ABX196 in Combination with Nivolumab (NCT03899254)
- Phase 1/2 Dose Escalation
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Patient Population: Adults with a confirmed diagnosis of HCC, not amenable to curative

surgery or local therapy, who have shown radiographic progression during or after at least

one prior systemic therapy. Patients were required to have an ECOG performance status of

0 or 1 and Child-Pugh class A liver function.

Study Design: This was a 3+3 dose-escalation study.

Treatment Regimen: Nivolumab was administered intravenously at a dose of 240 mg on

days 1 and 15 of each 28-day cycle. ABX196 was administered as an intramuscular injection

120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle. The doses of

ABX196 were escalated in cohorts from 0.1 µg to 0.4 µg.

Assessments: Tumor response was evaluated every 8 weeks using RECIST v1.1. Safety

was monitored continuously through the reporting of adverse events.

Regorafenib (RESORCE Trial)
Patient Population: Patients with HCC who had radiological progression on sorafenib

treatment and had Child-Pugh A liver function.[12][13][14] Patients needed to have tolerated

sorafenib at a dose of at least 400 mg per day for at least 20 of the last 28 days of treatment.

[13][14]

Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[14][15]

Treatment Regimen: Patients were randomized 2:1 to receive either regorafenib (160 mg

once daily for the first 21 days of each 28-day cycle) or a matching placebo, in addition to

best supportive care.[16]

Assessments: Tumor assessments were performed every 8 weeks. The primary endpoint

was overall survival.

Cabozantinib (CELESTIAL Trial)
Patient Population: Patients with advanced HCC who had previously received sorafenib and

may have received up to two prior systemic therapies.[17][18][19] Eligible patients had a

Child-Pugh A score and an ECOG performance status of 0 or 1.[17][18]

Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]
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Treatment Regimen: Patients were randomized 2:1 to receive either cabozantinib (60 mg

once daily) or placebo.

Assessments: The primary endpoint was overall survival. Secondary endpoints included

progression-free survival and objective response rate, assessed by investigators per

RECIST 1.1.[18][20]

Ramucirumab (REACH-2 Trial)
Patient Population: Patients with advanced HCC with baseline alpha-fetoprotein (AFP) levels

of ≥400 ng/mL who had progressed on or were intolerant to sorafenib.[21][22] Patients had

Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[21]

Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[21][23][24]

Treatment Regimen: Patients were randomized 2:1 to receive either intravenous

ramucirumab (8 mg/kg every 2 weeks) or placebo.[22]

Assessments: The primary endpoint was overall survival.

Pembrolizumab (KEYNOTE-240 Trial)
Patient Population: Patients with a confirmed diagnosis of HCC who had radiographic

progression on or were intolerant to sorafenib.[8][25][26] Patients had Child-Pugh A liver

disease and an ECOG performance status of 0 or 1.[8][25][26]

Study Design: A randomized, double-blind, placebo-controlled, phase 3 study.[8][25]

Treatment Regimen: Patients were randomized 2:1 to receive either intravenous

pembrolizumab (200 mg every 3 weeks) or placebo, both in combination with best supportive

care.[25]

Assessments: Tumor response was assessed every 6 weeks per RECIST v1.1 by central

imaging review.[25] The dual primary endpoints were overall survival and progression-free

survival.[7]

Nivolumab (CheckMate 040 Trial)
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Patient Population: The sorafenib-experienced cohort included patients with advanced HCC

who had progressed on or were intolerant to sorafenib.[27][28] Patients had Child-Pugh A or

B cirrhosis.[29]

Study Design: A phase 1/2, open-label, non-comparative, multicenter trial.[29]

Treatment Regimen: Patients in the dose-expansion phase received intravenous nivolumab

at 3 mg/kg every 2 weeks.[27][28]

Assessments: The primary endpoint in the dose-expansion phase was objective response

rate as assessed by the investigator using RECIST v1.1.[27]

Signaling Pathways and Experimental Workflows
Mechanism of Action of ABX196
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Caption: ABX196 activates iNKT cells via CD1d presentation, leading to cytokine release and

anti-tumor immunity.

Experimental Workflow for ABX196 Phase 1/2 Trial
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Screening & Enrollment

Treatment Cycle (28 days)

Assessment

Patient Eligibility Criteria:
- Advanced HCC

- Prior Systemic Therapy
- ECOG PS 0-1
- Child-Pugh A

Informed Consent

Day 1:
- Nivolumab IV (240mg)

- ABX196 IM (dose escalation)

Day 15:
- Nivolumab IV (240mg)

Tumor Assessment (RECIST 1.1)
Every 8 weeks Continuous Safety Monitoring

Repeat Cycle
Endpoint Analysis:

- Safety & Tolerability
- ORR, PFS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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